![molecular formula C26H29F2N3O2 B10792266 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792266.png)
3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide is a complex organic compound that features a combination of indole and chromane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole derivative, followed by the introduction of the chromane moiety. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.
Attachment of the Fluorochromane Moiety: This involves nucleophilic substitution reactions where the indole derivative reacts with a fluorochromane precursor.
Final Coupling: The final step involves coupling the cyclopropylmethyl group to the indole-chromane intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety is known to interact with serotonin receptors, while the chromane structure can modulate various biological pathways . This dual interaction can lead to significant pharmacological effects, making it a compound of interest in drug development .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like 5-fluoro-1H-indole-2-carboxamide share structural similarities and biological activities.
Chromane Derivatives: Compounds such as 8-fluorochromane-5-carboxamide are structurally related and exhibit similar chemical reactivity.
Uniqueness
What sets 3-{(Cyclopropylmethyl)[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide apart is its combined indole and chromane structures, which provide a unique profile of biological activity and chemical reactivity .
Properties
Molecular Formula |
C26H29F2N3O2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
3-[cyclopropylmethyl-[4-(6-fluoroindol-1-yl)butyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide |
InChI |
InChI=1S/C26H29F2N3O2/c27-19-6-5-18-9-12-30(24(18)13-19)10-1-2-11-31(15-17-3-4-17)20-14-22-21(26(29)32)7-8-23(28)25(22)33-16-20/h5-9,12-13,17,20H,1-4,10-11,14-16H2,(H2,29,32) |
InChI Key |
RTBRYAGVXCGXOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(CCCCN2C=CC3=C2C=C(C=C3)F)C4CC5=C(C=CC(=C5OC4)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


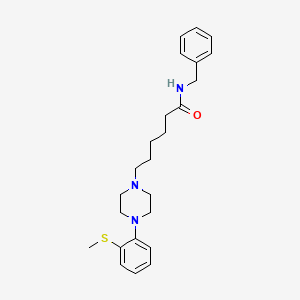
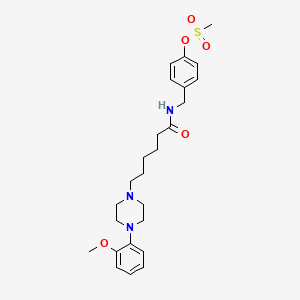
![4-[2-(1-Methylethyl)phenyl]-N-(4-pyridinylmethyl)-1-piperazinehexanamide](/img/structure/B10792203.png)
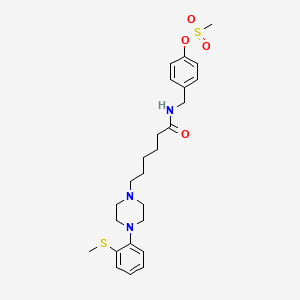
![2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl 4-(3-piperidin-1-ylpropoxy)benzoate](/img/structure/B10792221.png)
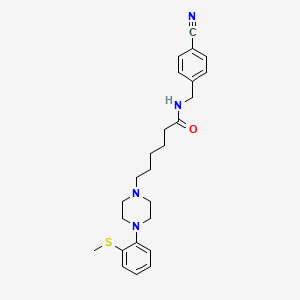
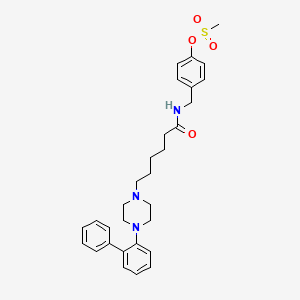
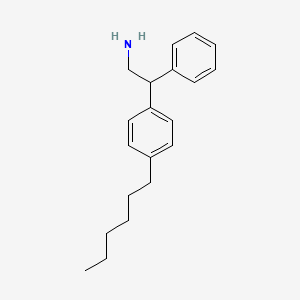
![(S)-N-(4-((2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)(propyl)amino)butyl)-2-naphthamide](/img/structure/B10792243.png)
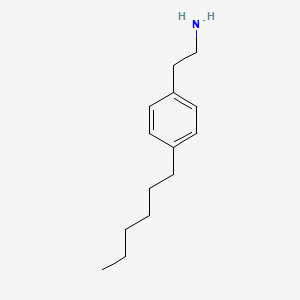
![(3R)-(+)-3-((Cyclopropylmethyl){[6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl]methyl}amino)-8-fluorochromane-5-carboxamide](/img/structure/B10792251.png)
![3-{Cyclobutyl[4-(5-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792255.png)
![3-{(Cyclopropylmethyl)[4-(7-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792256.png)
![3-{Cyclobutyl[4-(6-fluoro-1H-indol-1-yl)butyl]amino}-8-fluorochromane-5-carboxamide](/img/structure/B10792265.png)
